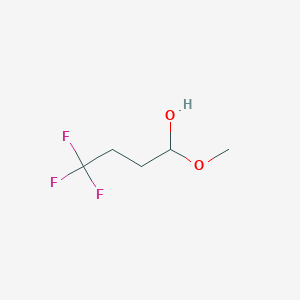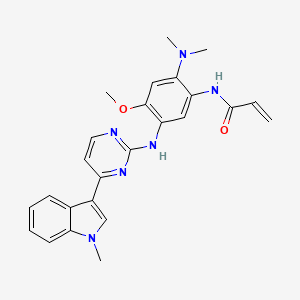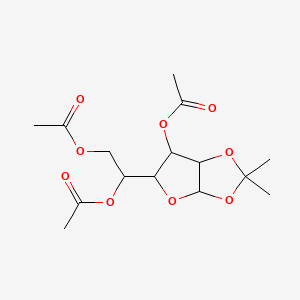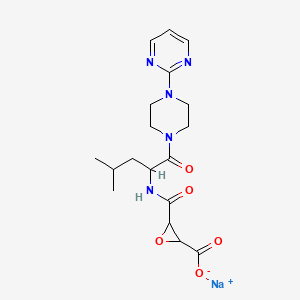
1-Butanol, 4,4,4-trifluoro-1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4,4,4-trifluoro-1-methoxy- is an organic compound with the molecular formula C5H9F3O2. It is a colorless liquid that is used in various chemical applications due to its unique properties, which include the presence of both a trifluoromethyl group and a methoxy group.
Vorbereitungsmethoden
The synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy- can be achieved through several methods. One common synthetic route involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield 1-Butanol, 4,4,4-trifluoro-1-methoxy- . This method avoids the use of Freon raw materials and hazardous lithium aluminum hydride, making it more environmentally friendly and safer .
Analyse Chemischer Reaktionen
1-Butanol, 4,4,4-trifluoro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride
Wissenschaftliche Forschungsanwendungen
1-Butanol, 4,4,4-trifluoro-1-methoxy- is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Medicine: It is explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of liquid crystal materials and organic conductors
Wirkmechanismus
The mechanism by which 1-Butanol, 4,4,4-trifluoro-1-methoxy- exerts its effects involves its ability to form hydrogen bonds due to the high electronegativity of the fluorine atoms. This property allows it to interact with various molecular targets, leading to the formation of stable compounds. The trifluoromethyl group enhances the compound’s metabolic stability and selectivity, making it a valuable component in drug design .
Vergleich Mit ähnlichen Verbindungen
1-Butanol, 4,4,4-trifluoro-1-methoxy- can be compared with similar compounds such as:
1-Butanol, 4-methoxy-: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and reactivity.
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: This compound contains a phenyl group instead of a methoxy group, leading to different applications and reactivity
Eigenschaften
CAS-Nummer |
92670-98-9 |
|---|---|
Molekularformel |
C5H9F3O2 |
Molekulargewicht |
158.12 g/mol |
IUPAC-Name |
4,4,4-trifluoro-1-methoxybutan-1-ol |
InChI |
InChI=1S/C5H9F3O2/c1-10-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3 |
InChI-Schlüssel |
OLYWMZRGUKNFFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)






![3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12104003.png)
![3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide](/img/structure/B12104013.png)


![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)

